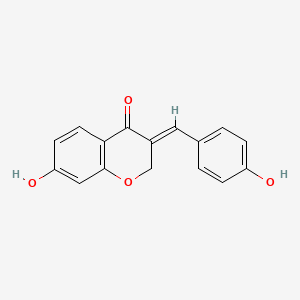

7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one: is a homoisoflavonoid compound that can be isolated from the dried heartwood of Caesalpinia sappan. This compound is known for its potential biological activities, including anti-inflammatory properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one typically involves the condensation of 4-hydroxybenzaldehyde with 7-hydroxy-4-chromanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an appropriate solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through recrystallization or chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions

7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the double bond in the benzylidene moiety to a single bond, forming the corresponding chromanone derivative.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid)

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Chromanone derivatives.

Substitution: Various substituted chroman-4-one derivatives

Applications De Recherche Scientifique

7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one has several scientific research applications:

Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.

Biology: Studied for its potential anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals

Mécanisme D'action

The mechanism of action of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one involves its interaction with various molecular targets and pathways:

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

Antioxidant Activity: It scavenges free radicals and upregulates the expression of antioxidant enzymes

Comparaison Avec Des Composés Similaires

Similar Compounds

- 7-Hydroxy-3-(4-methoxybenzylidene)chroman-4-one

- 7-Hydroxy-3-(4-hydroxyphenyl)chroman-4-one

- 7-Hydroxy-3-(4-hydroxybenzyl)chroman-4-one

Uniqueness

7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. The presence of both hydroxy groups and the benzylidene moiety contributes to its potent anti-inflammatory and antioxidant properties .

Activité Biologique

7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one, also known as a homoisoflavonoid, is a compound isolated from the heartwood of Caesalpinia sappan . This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data.

- Molecular Formula : C16H12O4

- Molecular Weight : 268.26 g/mol

- Density : 1.4±0.1 g/cm³

- Boiling Point : 547.1±50.0 °C at 760 mmHg

- Flash Point : 211.5±23.6 °C

The biological activities of this compound are attributed to its interaction with various molecular targets:

- Antioxidant Activity : The compound exhibits significant free radical scavenging properties, which help mitigate oxidative stress in cells.

- Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-activated microglial cells, thereby reducing neuroinflammation .

- Anticancer Properties : Research indicates that it can induce apoptosis in cancer cell lines, including human myeloid leukemia (K562) and gastric tumor (SGC-7901), with IC50 values ranging from 16–29 µg/mL .

Antimicrobial Activity

This compound has been tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibition Concentration (MIC) |

|---|---|

| E. coli | 30 µg/mL |

| P. aeruginosa | 30 µg/mL |

| S. aureus | 20 µg/mL |

The compound demonstrated moderate antibacterial activity against Gram-positive and Gram-negative bacteria .

Anti-neuroinflammatory Effects

In vitro studies have shown that this compound significantly inhibits nitric oxide (NO) production in BV2 microglial cells with an IC50 of approximately 5 µM. This effect is associated with the downregulation of inducible nitric oxide synthase (iNOS) expression .

Anticancer Activity

The compound has been reported to promote osteogenic differentiation in mesenchymal stem cells and exhibit cytotoxic effects against several cancer cell lines without significant toxicity at lower concentrations . Its ability to induce apoptosis is linked to its interaction with cellular signaling pathways.

Case Studies

- Neuroinflammation Model : A study demonstrated that treatment with this compound reduced neuroinflammatory markers in LPS-stimulated BV2 microglial cells, indicating potential therapeutic applications for neurodegenerative diseases .

- Cancer Cell Line Study : In tests involving K562 and SGC-7901 cell lines, the compound showed significant cytotoxicity, suggesting its potential as an anticancer agent .

Propriétés

IUPAC Name |

(3E)-7-hydroxy-3-[(4-hydroxyphenyl)methylidene]chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c17-12-3-1-10(2-4-12)7-11-9-20-15-8-13(18)5-6-14(15)16(11)19/h1-8,17-18H,9H2/b11-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFKSHWAQPOKQP-YRNVUSSQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=C(C=C2)O)C(=O)C3=C(O1)C=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C(=C\C2=CC=C(C=C2)O)/C(=O)C3=C(O1)C=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.